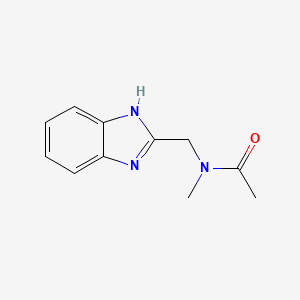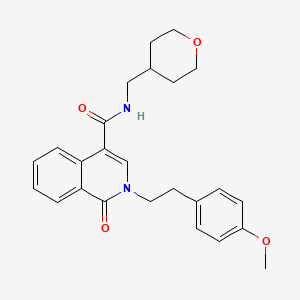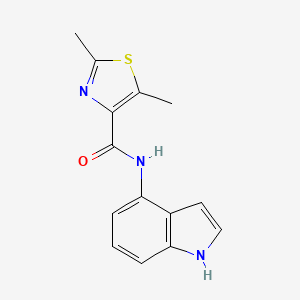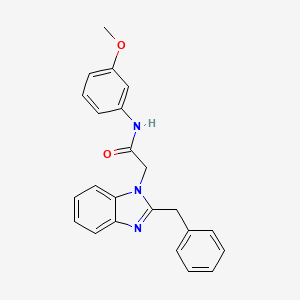
N-(1H-benzimidazol-2-ylmethyl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-METHYLACETAMIDE is an organic compound belonging to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-METHYLACETAMIDE typically involves the reaction of benzimidazole derivatives with acetamide derivatives under specific conditions. One common method involves the use of a benzimidazole precursor, which is reacted with an acetamide derivative in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-METHYLACETAMIDE may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-METHYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-METHYLACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-METHYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide
- N-(1H-1,3-Benzodiazol-2-ylmethyl)benzonitrile
- 2-(1,3-Benzodioxol-5-ylmethyl)-2-cyanoacetamide
Uniqueness
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-METHYLACETAMIDE is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H13N3O |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
N-(1H-benzimidazol-2-ylmethyl)-N-methylacetamide |
InChI |
InChI=1S/C11H13N3O/c1-8(15)14(2)7-11-12-9-5-3-4-6-10(9)13-11/h3-6H,7H2,1-2H3,(H,12,13) |
Clé InChI |
MSIPMOPYLXCWEW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C)CC1=NC2=CC=CC=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(dimethylamino)propyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11130644.png)
![5-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B11130645.png)
![4-{[benzyl(methyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one](/img/structure/B11130646.png)
![2-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-YL}formamido)propanoic acid](/img/structure/B11130647.png)
![N-(tetrahydro-2H-pyran-4-ylmethyl)-3-(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)propanamide](/img/structure/B11130653.png)
![1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-[2-(morpholin-4-YL)ethyl]piperidine-3-carboxamide](/img/structure/B11130669.png)

methanone](/img/structure/B11130680.png)

![2-{(E)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11130711.png)
![3-[3-oxo-3-(4-phenylpiperazino)propyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one](/img/structure/B11130723.png)

![methyl 4-{4-hydroxy-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B11130733.png)
![(2Z)-2-(1H-benzimidazol-2-yl)-3-{3-[3-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}prop-2-enenitrile](/img/structure/B11130734.png)
